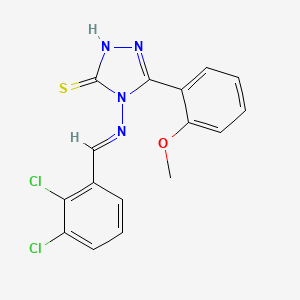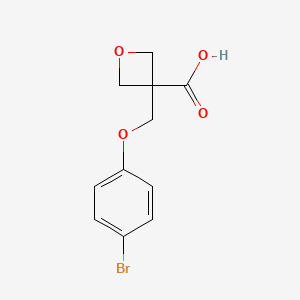
3-(4-Bromo-phenoxymethyl)-oxetane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-phenoxymethyl)-oxetane-3-carboxylic acid is an organic compound with the molecular formula C11H11BrO4 and a molecular weight of 287.11 g/mol . This compound is characterized by the presence of a bromophenoxy group attached to an oxetane ring, which is further connected to a carboxylic acid group. It is a solid at room temperature and is used primarily in research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-phenoxymethyl)-oxetane-3-carboxylic acid typically involves the reaction of 4-bromophenol with epichlorohydrin to form 4-bromophenoxypropanol. This intermediate is then reacted with oxetane-3-carboxylic acid under basic conditions to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-phenoxymethyl)-oxetane-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: Products include alcohols and aldehydes.
Scientific Research Applications
3-(4-Bromo-phenoxymethyl)-oxetane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-phenoxymethyl)-oxetane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can engage in halogen bonding with target proteins, while the oxetane ring can participate in ring-opening reactions that modify the activity of the target. The carboxylic acid group can form hydrogen bonds, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenoxy)methyl-oxetane-3-carboxylic acid
- 3-(Phenoxymethyl)-oxetane-3-carboxylic acid
- 3-(4-Methoxyphenoxy)methyl-oxetane-3-carboxylic acid
Uniqueness
3-(4-Bromo-phenoxymethyl)-oxetane-3-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its fluorine, hydrogen, or methoxy-substituted analogs. The bromine atom enhances the compound’s ability to participate in halogen bonding and can influence the compound’s electronic properties, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C11H11BrO4 |
|---|---|
Molecular Weight |
287.11 g/mol |
IUPAC Name |
3-[(4-bromophenoxy)methyl]oxetane-3-carboxylic acid |
InChI |
InChI=1S/C11H11BrO4/c12-8-1-3-9(4-2-8)16-7-11(10(13)14)5-15-6-11/h1-4H,5-7H2,(H,13,14) |
InChI Key |
UUKDOQUMWYIHLF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(COC2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



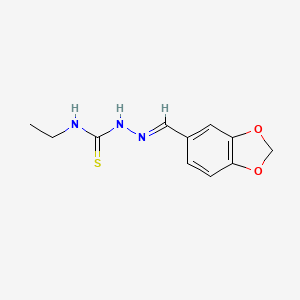
![8-Amino-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-one hydrochloride, AldrichCPR](/img/structure/B12051071.png)
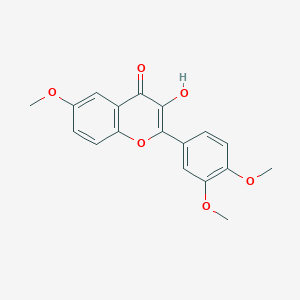

![4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051087.png)


![DArg[Hyp...3...,DPhe...7...,Leu...8...]Bradykinin](/img/structure/B12051108.png)
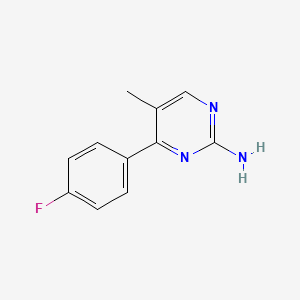
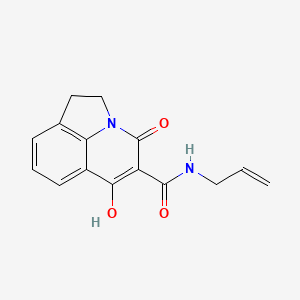

![(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B12051126.png)
